molecular formula C19H22N4O B12911696 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide CAS No. 89459-44-9

9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide

Cat. No.: B12911696
CAS No.: 89459-44-9
M. Wt: 322.4 g/mol
InChI Key: VNWAULKXOPRJEL-UHFFFAOYSA-N
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Description

9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide: is a synthetic organic compound belonging to the class of acridines. Acridines are known for their planar tricyclic structure, which consists of two benzene rings joined by a pyridine ring. This compound is an inactive derivative of the antitumor agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 9-amino-DACA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide involves DNA intercalation . The planar structure of the compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription . The compound’s dimethylamino group interacts with the major groove of DNA, further stabilizing the intercalated complex .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

89459-44-9

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide

InChI

InChI=1S/C19H22N4O/c1-23(2)12-6-11-21-19(24)15-9-5-8-14-17(20)13-7-3-4-10-16(13)22-18(14)15/h3-5,7-10H,6,11-12H2,1-2H3,(H2,20,22)(H,21,24)

InChI Key

VNWAULKXOPRJEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N

Origin of Product

United States

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